molecular formula C12H4Br4N2 B1354190 3,5,6,8-Tetrabromo-1,10-phenanthroline CAS No. 66127-00-2

3,5,6,8-Tetrabromo-1,10-phenanthroline

Cat. No. B1354190
CAS RN: 66127-00-2
M. Wt: 495.79 g/mol
InChI Key: BAPJVWLAFSQLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6,8-Tetrabromo-1,10-phenanthroline (TBPA) is an organic molecule with a wide range of applications in scientific research. It is an aromatic and highly conjugated compound which can be used as a fluorescent and chromogenic reagent in a variety of research fields. TBPA has been used in the synthesis of various compounds, as well as in the study of the mechanism of action of certain drugs and enzymes. Its unique properties make it an ideal reagent for a variety of research applications.

Scientific Research Applications

Synthesis and Catalysis

A significant application of 3,5,6,8-Tetrabromo-1,10-phenanthroline lies in its synthesis and use as a catalyst. Výprachtický et al. (2014) detailed a novel and simple method for synthesizing this compound. They emphasized the role of sulfur dichloride (SCl2) as a new catalyst for the bromination of 1,10-phenanthroline, leading to the production of 3,5,6,8-tetrabromo-1,10-phenanthroline. This method overcame the complexities of the previous multi-step Skraup synthesis. The study highlighted SCl2's application as a medium-strength Lewis acid for bromination, marking a significant advancement in the synthesis of brominated phenanthrolines (Výprachtický et al., 2014).

DNA Binding and Biological Activity

Research by Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes containing derivatives of 1,10-phenanthroline, including 3,5,6,8-tetrabromo-1,10-phenanthroline. They investigated the cytotoxicity of these compounds against the L1210 Murine leukemia cell line and analyzed their DNA binding properties. This study provided valuable insights into the biological activities of these compounds, particularly their potential interactions with DNA, which could be relevant in fields like cancer research and pharmacology (Brodie et al., 2004).

Chemosensing of Cations and Anions

Alreja and Kaur (2016) reviewed the developments of 1,10-phenanthroline ligands, including 3,5,6,8-tetrabromo-1,10-phenanthroline, in the chemosensing of cations and anions. These ligands, when derivatized, act as effective chemosensors due to detectable changes in their photophysical properties. The study covered the application of these compounds in environmental and biological systems, showcasing their utility in sensing relevant analytes (Alreja & Kaur, 2016).

Electrochemical Sensing and Recognition

Gayathri and Kumar (2014) discussed the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface. Their study highlighted the potential of 3,5,6,8-tetrabromo-1,10-phenanthroline in electrochemistry, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. This application is significant in developing sensitive and selective sensors for environmental monitoring and biomedical applications (Gayathri & Kumar, 2014).

properties

IUPAC Name

3,5,6,8-tetrabromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPJVWLAFSQLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466007
Record name 3,5,6,8-tetrabromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6,8-Tetrabromo-1,10-phenanthroline

CAS RN

66127-00-2
Record name 3,5,6,8-tetrabromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6,8-Tetrabromo-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6,8-Tetrabromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,5,6,8-Tetrabromo-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
3,5,6,8-Tetrabromo-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
3,5,6,8-Tetrabromo-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
3,5,6,8-Tetrabromo-1,10-phenanthroline
Reactant of Route 6
3,5,6,8-Tetrabromo-1,10-phenanthroline

Citations

For This Compound
33
Citations
D Výprachtický, D Kaňková, V Pokorná… - Australian Journal of …, 2014 - CSIRO Publishing
A novel, simple, and reasonably efficient synthesis of 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,…
Number of citations: 5 www.publish.csiro.au
B Schäfer, H Görls, S Meyer, W Henry, JG Vos, S Rau - 2007 - Wiley Online Library
The synthesis and the photophysical properties of a series of tetrasubstituted phenanthroline (phen) ruthenium complexes of the type [Ru(tbbpy) 2 (phen‐R 4 )] 2+ (tbbpy = 4,4′‐di‐tert‐…
V Dénes, R Chira - Journal für Praktische Chemie, 1978 - Wiley Online Library
It is known that the direct bromination of 1, 10-phenanthroline is also impossible to be carried out under usual conditions. Only recently working under very drastic conditions (in 60% …
Number of citations: 18 onlinelibrary.wiley.com
G Manolikakes, A Gavryushin… - The Journal of Organic …, 2008 - ACS Publications
A new silane-promoted nickel-catalyzed amination of aryl chlorides with 0.5 mol % of Ni(acac) 2 , 1 mol % of 3,5,6,8-tetrabromo-1,10-phenanthroline, and polymethylhydrosiloxane was …
Number of citations: 134 pubs.acs.org
M Pikulski, A Aguilar, JS Brodbelt - Journal of the American …, 2007 - ACS Publications
A tunable ESI-MS/MS strategy for differentiation of flavone and flavanone diglycoside isomers based on metal complexation with auxiliary ligands is reported. The addition of a metal …
Number of citations: 34 pubs.acs.org
M Mörtel, T Lindner, A Scheurer… - Inorganic …, 2019 - ACS Publications
1,10-Phenanthroline represents a well-known versatile ligand system finding many applications in chemistry, biology, and material science. The properties and thus the use of these …
Number of citations: 12 pubs.acs.org
T Tanabe, Y Yamada, J Kim, M Koinuma, S Kubo… - Carbon, 2016 - Elsevier
Nitrogen-doped carbon materials such as graphene and activated carbon have been studied as solid base catalysts. However, active sites of carbon catalysts have long been …
Number of citations: 35 www.sciencedirect.com
AD Manick, S Aubert, B Yalcouye… - … A European Journal, 2018 - Wiley Online Library
Functionalized imidazolidin‐2‐one were prepared by using an iron‐catalyzed alkene oxyamination reaction. Hydroxylamine derivatives were used in this atom‐economical process, …
C Caverly - 2019 - tara.tcd.ie
I would like to express my sincere thanks to my supervisor, Prof. Sylvia Draper, for giving me the opportunity to do this work and for all of her support throughout the process. I would also …
Number of citations: 0 www.tara.tcd.ie
Z Yang, T Hashimoto, R Oketani… - … A European Journal, 2022 - Wiley Online Library
Porous organic frameworks possessing interactive free sites in the pore have attracted much attention due to their potential to show the site‐originated specific functionalities. Herein, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.